Methyl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate
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Overview
Description
METHYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is a complex organic compound with a molecular formula of C22H23NO7 This compound is characterized by its intricate structure, which includes a benzoate ester, a methoxyphenyl group, and an oxoethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE typically involves multiple steps. One common method includes the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-aminobenzoate. This intermediate is then reacted with 5-oxo-5-(3-methoxyphenyl)-2-oxoethoxy pentanoic acid under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as dimethylformamide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) is common in the purification process to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxo groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
METHYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of METHYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. This interaction can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-{5-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE
- METHYL 4-{5-[2-(3-METHOXYBENZYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE
- METHYL 4-{5-[2-(3-METHOXYANILINO)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE
Uniqueness
METHYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23NO7 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl 4-[[5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate |
InChI |
InChI=1S/C22H23NO7/c1-28-18-6-3-5-16(13-18)19(24)14-30-21(26)8-4-7-20(25)23-17-11-9-15(10-12-17)22(27)29-2/h3,5-6,9-13H,4,7-8,14H2,1-2H3,(H,23,25) |
InChI Key |
SFHRVRQROGKNQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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